1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one
Overview
Description
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one is a heterocyclic compound with a unique structure that combines a thieno ring with a diazepinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications .
Preparation Methods
The synthesis of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one typically involves the cyclization of appropriate thieno and diazepinone precursors under specific reaction conditions. One common synthetic route includes the use of thieno[3,2-e][1,4]diazepine derivatives, which are cyclized in the presence of suitable catalysts and solvents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of advanced catalytic systems .
Chemical Reactions Analysis
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as temperature control and inert atmosphere to prevent unwanted side reactions.
Scientific Research Applications
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one can be compared with other similar compounds, such as:
Thieno[3,2-e][1,4]diazepine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Benzodiazepines: While structurally different, benzodiazepines also contain a diazepine ring and are known for their sedative and anxiolytic properties.
Pyrano[2,3-e][1,4]diazepines: These compounds have a pyrano ring instead of a thieno ring, resulting in different chemical and biological properties.
This compound stands out due to its unique combination of a thieno ring and a diazepinone moiety, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
1,2,3,4-tetrahydrothieno[3,2-e][1,4]diazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-7-6-5(1-4-11-6)8-2-3-9-7/h1,4,8H,2-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHYNUPWRUCSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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